Methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structural components suggest possible applications in pharmacology, particularly in the development of novel therapeutic agents. The compound's molecular formula is , and it has a molecular weight of approximately .
The synthesis of methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves several key steps:
The molecular structure of methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate includes several functional groups:
The compound's SMILES notation is COC(=O)c1sccc1S(=O)(=O)NCC1CCN(CC1)C(=O)c1snnc1C, which reflects its complex architecture .
Methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions:
The mechanism of action for methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate likely involves:
Data from structure–activity relationship studies indicate that modifications to specific sites on the compound can significantly influence its biological activity .
The melting point and boiling point have not been explicitly detailed but are critical for practical applications in synthesis and formulation.
Methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate shows promise in several scientific fields:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6